molecular formula C10H12O2 B6253953 1-phenylcyclobutane-1,3-diol CAS No. 1080636-61-8

1-phenylcyclobutane-1,3-diol

Cat. No.: B6253953
CAS No.: 1080636-61-8
M. Wt: 164.20 g/mol
InChI Key: FNXXGXJMTUWDAI-UHFFFAOYSA-N
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Description

1-Phenylcyclobutane-1,3-diol is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1-phenylcyclobutene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically proceeds under mild conditions, yielding the desired diol with high stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemocatalysts to achieve high yields and purity. One-pot strategies, where multiple reactions are conducted sequentially in the same vessel without isolating intermediates, are often employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclobutane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products:

Scientific Research Applications

1-Phenylcyclobutane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylcyclobutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

    1,3-Cyclobutanediol: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    1-Phenylcyclobutane-1,2-diol: Differing position of hydroxyl groups affects its stereochemistry and reactivity.

    1-Phenylcyclopentane-1,3-diol:

Uniqueness: 1-Phenylcyclobutane-1,3-diol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties

Properties

CAS No.

1080636-61-8

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-phenylcyclobutane-1,3-diol

InChI

InChI=1S/C10H12O2/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2

InChI Key

FNXXGXJMTUWDAI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)O)O

Purity

95

Origin of Product

United States

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